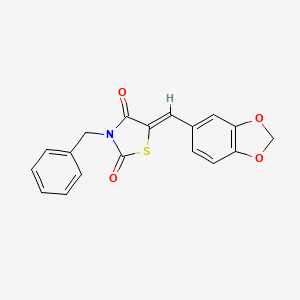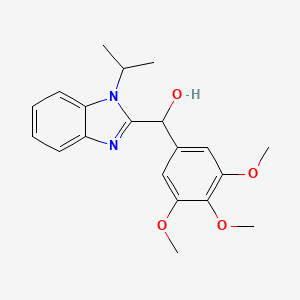![molecular formula C17H17N3O7S B5141238 2-[1,3-benzodioxol-5-yl(methylsulfonyl)amino]-N-(2-methyl-3-nitrophenyl)acetamide](/img/structure/B5141238.png)
2-[1,3-benzodioxol-5-yl(methylsulfonyl)amino]-N-(2-methyl-3-nitrophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1,3-Benzodioxol-5-yl(methylsulfonyl)amino]-N-(2-methyl-3-nitrophenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzodioxole ring, a methylsulfonyl group, and a nitrophenylacetamide moiety, making it a unique molecule with diverse chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1,3-benzodioxol-5-yl(methylsulfonyl)amino]-N-(2-methyl-3-nitrophenyl)acetamide typically involves multiple steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonylation reactions using reagents like methylsulfonyl chloride.
Acetamide Formation: The acetamide moiety can be formed through the reaction of acetic anhydride with an amine precursor.
Final Coupling: The final step involves coupling the benzodioxole derivative with the nitrophenylacetamide under suitable conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted sulfonyl derivatives.
科学的研究の応用
2-[1,3-Benzodioxol-5-yl(methylsulfonyl)amino]-N-(2-methyl-3-nitrophenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of complex molecules.
作用機序
The mechanism of action of 2-[1,3-benzodioxol-5-yl(methylsulfonyl)amino]-N-(2-methyl-3-nitrophenyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in inflammation or cancer cell proliferation.
Pathways: It may modulate signaling pathways such as the NF-κB pathway in inflammation or the PI3K/Akt pathway in cancer.
類似化合物との比較
Similar Compounds
2-(1,3-Benzodioxol-5-yl)ethanamine: A simpler analog with a benzodioxole ring and an ethanamine group.
3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid: Contains a benzodioxole ring and a propanoic acid moiety.
1-Benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: Complex molecules with anticancer properties.
Uniqueness
2-[1,3-Benzodioxol-5-yl(methylsulfonyl)amino]-N-(2-methyl-3-nitrophenyl)acetamide is unique due to its combination of a benzodioxole ring, a methylsulfonyl group, and a nitrophenylacetamide moiety. This unique structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development.
特性
IUPAC Name |
2-[1,3-benzodioxol-5-yl(methylsulfonyl)amino]-N-(2-methyl-3-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O7S/c1-11-13(4-3-5-14(11)20(22)23)18-17(21)9-19(28(2,24)25)12-6-7-15-16(8-12)27-10-26-15/h3-8H,9-10H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWFWANRXIMMKJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)CN(C2=CC3=C(C=C2)OCO3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(4-butylphenyl)carbamothioyl]-3-fluorobenzamide](/img/structure/B5141156.png)
![N-(3,4-dimethylphenyl)-2-[5-(2-furylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B5141160.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B5141167.png)

![1-[4-(4-Tert-butylphenoxy)butyl]imidazole](/img/structure/B5141203.png)
![N-[2-[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]pyrazol-3-yl]cyclopropanecarboxamide](/img/structure/B5141211.png)
![4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]-1-[(2E)-3-phenyl-2-propen-1-yl]piperidine](/img/structure/B5141217.png)
![2-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methylamino]acetonitrile;hydrochloride](/img/structure/B5141224.png)
![4-({4-[(4-bromobenzyl)oxy]-3-ethoxyphenyl}carbonothioyl)morpholine](/img/structure/B5141231.png)

![(4E)-4-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-3-PHENYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE](/img/structure/B5141251.png)
![2-(4-chlorophenyl)-1-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one](/img/structure/B5141259.png)
![4-butoxy-N-[(4-chlorophenyl)carbamothioyl]benzamide](/img/structure/B5141264.png)
![2-[N-(benzenesulfonyl)-4-chloro-3-(trifluoromethyl)anilino]-N-(3-methoxypropyl)acetamide](/img/structure/B5141266.png)
